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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzamide

Cat. No.: B1444311 Get Quote

The history of 3-Bromo-2-methylbenzamide is not that of a target molecule but of a strategic

intermediate. Its appearance in the scientific and patent literature coincides with the intensified

search for novel therapeutics in oncology. The specific arrangement of the bromo, methyl, and

benzamide functionalities provides a unique chemical handle for constructing complex

heterocyclic scaffolds. Its primary significance is inextricably linked to the development of PARP

inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancers with specific

DNA repair defects, such as those with BRCA1/2 mutations.[5][6] The demand for efficient

routes to molecules like Talazoparib necessitated the development and optimization of

synthetic pathways involving key fragments like 3-Bromo-2-methylbenzamide.[7]

Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in synthesis. The key properties of 3-Bromo-2-methylbenzamide are

summarized below.
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Property Value Source(s)

CAS Number 919363-09-0 [1][2][8]

Molecular Formula C₈H₈BrNO [1][8]

Molecular Weight 214.06 g/mol [1][9]

Canonical SMILES CC1=C(C=CC=C1Br)C(=O)N [1]

InChI Key
OADZVXZARJCFMF-

UHFFFAOYSA-N
[1]

Topological Polar Surface Area 43.1 Å² [1]

Predicted pKa 15.39 ± 0.50 [1]

Characterization via standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass

Spectrometry is essential for confirming identity and purity post-synthesis.

Robust Synthetic Strategies
The most reliable and scalable synthesis of 3-Bromo-2-methylbenzamide is achieved through

the direct amidation of its corresponding carboxylic acid. This method is favored due to the

commercial availability and stability of the starting material, 3-Bromo-2-methylbenzoic acid.[10]

Primary Synthetic Route: Amidation of 3-Bromo-2-
methylbenzoic Acid
This pathway involves the activation of the carboxylic acid group of 3-Bromo-2-methylbenzoic

acid to facilitate nucleophilic attack by an ammonia source. The use of peptide coupling agents

is the standard, state-of-the-art approach for this transformation, as it proceeds under mild

conditions with high efficiency and minimizes side reactions.

Causality of Experimental Choices:

Coupling Agents (EDC/HOBt or HATU): Carbodiimides like EDC activate the carboxylic acid

by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or HATU traps

this intermediate to form an active ester, which is less prone to side reactions (like
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racemization in chiral systems) and reacts cleanly with the amine. This two-stage activation

is crucial for high-purity amide formation.

Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF or DCM are chosen to

ensure all reagents remain in solution while not participating in the reaction (unlike protic

solvents).

Base (DIPEA): A non-nucleophilic organic base is required to neutralize the ammonium salt

formed and to scavenge any acid generated during the reaction, driving the equilibrium

towards product formation.
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Caption: General workflow for the synthesis of 3-Bromo-2-methylbenzamide.
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Detailed Experimental Protocol
Materials:

3-Bromo-2-methylbenzoic acid (1.0 eq)[10]

Ammonium chloride (NH₄Cl) (1.2 eq)

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) (1.2 eq) or EDC/HOBt (1.2 eq each)[11]

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add 3-Bromo-2-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

Reagent Addition: Add ammonium chloride (1.2 eq) and HATU (1.2 eq) to the solution. Cool

the mixture to 0 °C using an ice bath.

Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The reaction is

often mildly exothermic.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for

4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed.

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic

layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This

removes unreacted acid, DMF, and excess reagents.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 3-
Bromo-2-methylbenzamide.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and high-resolution mass spectrometry (HRMS).

Critical Role in Pharmaceutical Synthesis: The Case
of PARP Inhibitors
The primary industrial and academic value of 3-Bromo-2-methylbenzamide lies in its role as a

precursor for PARP inhibitors.[3][12] PARP enzymes are critical for repairing single-strand DNA

breaks. In cancers with deficient double-strand break repair mechanisms (like BRCA

mutations), inhibiting PARP leads to an accumulation of DNA damage and targeted cell death

—a concept known as synthetic lethality.[6][13]

Talazoparib, a potent PARP inhibitor, utilizes 3-Bromo-2-methylbenzamide as a core

structural fragment.[7] The benzamide moiety is crucial for binding to the nicotinamide-binding

pocket of the PARP enzyme, while the bromo- and methyl-substituted phenyl ring serves as an

anchor point for building the rest of the complex heterocyclic structure.
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Caption: Role of 3-Bromo-2-methylbenzamide in Talazoparib synthesis.

Safety, Handling, and Storage
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As with any laboratory chemical, 3-Bromo-2-methylbenzamide should be handled with

appropriate care.

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact

with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Toxicity: While specific toxicity data is limited, related benzamides and bromo-aromatic

compounds may cause skin, eye, and respiratory irritation.[14] A full safety data sheet (SDS)

from the supplier should be consulted before use.

Conclusion and Future Perspectives
3-Bromo-2-methylbenzamide exemplifies the critical role of well-designed chemical building

blocks in modern drug discovery. Its history is tied to the successful clinical translation of PARP

inhibitors, and its future utility will likely expand as chemists continue to explore its reactivity in

the synthesis of new molecular entities. The robust and scalable synthetic protocols available

make it an accessible and valuable tool for researchers aiming to construct novel therapeutics

targeting a range of diseases. As synthetic methodologies advance, the demand for such

strategically functionalized intermediates is poised to grow, solidifying the importance of 3-
Bromo-2-methylbenzamide in the synthetic chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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